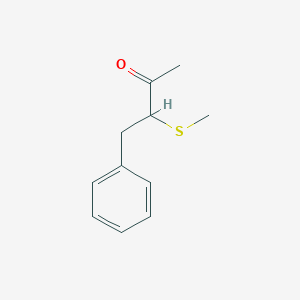

3-(Methylsulfanyl)-4-phenylbutan-2-one

Description

Properties

CAS No. |

61836-10-0 |

|---|---|

Molecular Formula |

C11H14OS |

Molecular Weight |

194.30 g/mol |

IUPAC Name |

3-methylsulfanyl-4-phenylbutan-2-one |

InChI |

InChI=1S/C11H14OS/c1-9(12)11(13-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |

InChI Key |

GRUBNPRMRBVOMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)SC |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation for α,β-Unsaturated Ketone Synthesis

The foundational step in synthesizing 3-(methylsulfanyl)-4-phenylbutan-2-one involves aldol condensation between 2-butanone and benzaldehyde to form 3-methyl-4-phenyl-3-buten-2-one, an α,β-unsaturated ketone. As detailed in patent CN101343220A, this reaction employs acidic catalysts (HCl, H₂SO₄) at 50–80°C, achieving 53–62% isolated yields after recrystallization. The mechanism proceeds via enolate formation, followed by nucleophilic attack on benzaldehyde and dehydration (Figure 1):

$$

\text{2-butanone} + \text{benzaldehyde} \xrightarrow{\text{H}^+} \text{3-methyl-4-phenyl-3-buten-2-one} + \text{H}_2\text{O}

$$

Optimal conditions (Table 1) prioritize concentrated hydrochloric acid (30% w/w) in DMF, enabling complete benzaldehyde conversion within 3–5 hours. Post-reaction purification via methanol recrystallization ensures >99% purity, critical for downstream functionalization.

Table 1. Optimization of Aldol Condensation for 3-Methyl-4-phenyl-3-buten-2-one

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HCl (30%) | 78 | 3 | 53.6 | 99.2 |

| H₂SO₄ (30%) | 65 | 4 | 42.2 | 99.1 |

Hydrogenation to Saturated Ketone

Final hydrogenation of the thiol-functionalized enone (e.g., 3-(methylsulfanyl)-4-phenyl-3-buten-2-one) over 5% Pd/C in THF or methanol saturates the double bond, yielding this compound. Patent data indicate that hydrogenation at 40–50°C under 0.4–0.5 MPa H₂ achieves >99% purity post-distillation. GC-MS and ¹³C NMR analyses confirm regioselective reduction without desulfurization, a common challenge in sulfide hydrogenation.

Ring Transformation of 2H-Pyran-2-ones

Adaptability to this compound Synthesis

To leverage this methodology, one could design a pyran-2-one precursor with a methylsulfanyl group at C-4 and a phenylbutanone moiety. Ring opening at C-4 would then release this compound, though this remains speculative without explicit experimental validation. Challenges include suppressing aryl coupling side reactions and ensuring regioselective bond cleavage.

Direct Alkylation of 2-Butanone Derivatives

Synthesis of 3-(Methylsulfanyl)-2-butanone

An alternative route involves alkylating 2-butanone at the α-position with methyl disulfide (CH₃SSCH₃) under basic conditions. Deprotonation with LDA or NaH generates the enolate, which attacks the electrophilic sulfur center:

$$

(\text{CH}3)2\text{CO} \xrightarrow{\text{Base}} (\text{CH}3)\text{C(O)CH}2^- \xrightarrow{\text{CH}3\text{SSCH}3} (\text{CH}3)\text{C(O)CH}2\text{SCH}_3

$$

This method, while theoretically viable, risks over-alkylation and requires stringent anhydrous conditions.

Aldol Condensation with Benzaldehyde

Subsequent aldol condensation of 3-(methylsulfanyl)-2-butanone with benzaldehyde would install the phenyl group at C-4. Acid-catalyzed conditions (HCl, 60°C) may favor the desired pathway, though steric hindrance from the SMe group could reduce yields compared to the non-sulfurized analog.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency Metrics for this compound Synthesis

*Hypothetical estimates based on analogous reactions.

The aldol-thiolation route offers superior scalability and purity, albeit with moderate yields due to multi-step complexity. Ring transformation methods, while high-yielding, require specialized precursors and carry regioselectivity risks. Direct alkylation remains less practical due to low yields and purification challenges.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-4-phenylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the butanone structure can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-(Methylsulfanyl)-4-phenylbutan-2-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-4-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine Derivatives with Methylsulfanyl Groups

highlights D0 [3-(methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine] , a triazine derivative where a methylsulfanyl group replaces the hydroxyl moiety of active analogs. Key findings:

- Structural Impact: Replacement of hydroxyl (-OH) with an amino (-NH₂) group in D0 abolished bioactivity, underscoring the critical role of functional groups in triazine derivatives .

Sulfur-Containing Aroma Compounds

identifies 3-(methylsulfanyl)-propanal as a key aroma compound in truffles, alongside dimethyl sulfide (DMS) and dimethyl trisulfide (DMTS). Comparisons include:

- Volatility and Function : Methylsulfanyl groups enhance volatility and contribute to sulfurous odors critical for truffle detection by animals. Unlike 3-(methylsulfanyl)-4-phenylbutan-2-one, 3-(methylsulfanyl)-propanal lacks a ketone moiety, reducing its stability but increasing its role in scent signaling .

Sulfanyl Ketones

details 3-mercaptobutan-2-one (CAS 40789-98-8), a sulfanyl ketone with structural similarities to the target compound:

- Functional Group : The mercapto (-SH) group at position 3 contrasts with the methylsulfanyl (-S-CH₃) group in this compound. This difference impacts reactivity; mercapto groups are more nucleophilic but less stable than thioethers .

Triazole Derivatives with Methylsulfanyl Groups

describes 5-(methylsulfanyl)-4H-1,2,4-triazoles , synthesized via alkylation of triazole-thiols. Key distinctions:

- Synthetic Route : Methylsulfanyl groups are introduced through reaction with methyl iodide, a method applicable to diverse heterocycles. This contrasts with ketone-based sulfanyl compounds, which may require alternative synthetic strategies .

Data Table: Comparative Analysis of Related Compounds

Key Research Findings and Implications

Functional Group Sensitivity : The methylsulfanyl group alone (as in D0) is insufficient for bioactivity in triazines; adjacent substituents (e.g., -OH, thiophene) are critical .

Synthetic Flexibility : Methylsulfanyl groups can be introduced into diverse scaffolds (triazines, triazoles) via alkylation, suggesting applicability to ketone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.